

A Comparative Guide: 2,2-dibutylpropane-1,3-diol vs. Neopentyl Glycol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2-Dibutylpropane-1,3-diol*

Cat. No.: *B1588058*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of **2,2-dibutylpropane-1,3-diol** and neopentyl glycol (NPG). Due to the limited publicly available data for **2,2-dibutylpropane-1,3-diol**, this comparison is based on the known properties of neopentyl glycol and the predicted characteristics of **2,2-dibutylpropane-1,3-diol** derived from its chemical structure.

Introduction

Neopentyl glycol (NPG), also known as 2,2-dimethylpropane-1,3-diol, is a widely used polyhydric alcohol in the synthesis of polyesters, paints, lubricants, and plasticizers.^{[1][2]} Its branched, symmetrical structure, with two primary hydroxyl groups, imparts excellent thermal stability, weather resistance, and water resistance to the polymers derived from it.^{[3][4]}

2,2-dibutylpropane-1,3-diol is a structurally similar diol, but with butyl groups instead of methyl groups attached to the central carbon atom. This structural difference is expected to influence its physical and chemical properties significantly. While specific experimental data for **2,2-dibutylpropane-1,3-diol** is scarce, we can infer its performance characteristics based on established chemical principles.

Data Presentation: A Comparative Overview

The following table summarizes the known properties of neopentyl glycol and the predicted properties of **2,2-dibutylpropane-1,3-diol**.

Property	Neopentyl Glycol (NPG)	2,2-dibutylpropane-1,3-diol
IUPAC Name	2,2-dimethylpropane-1,3-diol	2,2-dibutylpropane-1,3-diol
CAS Number	126-30-7[1]	24765-57-9[5]
Molecular Formula	C5H12O2[1]	C11H24O2[5]
Molar Mass	104.15 g/mol [1]	188.31 g/mol [5]
Melting Point	127-130 °C[6][7]	Predicted to be lower than NPG
Boiling Point	210 °C[7]	Predicted to be higher than NPG
Water Solubility	83 g/100mL at 20°C[1]	Predicted to be lower than NPG
Key Features	High thermal and chemical stability, weather resistance, enhances stability of polyesters.[3][4]	Expected to have increased hydrophobicity and plasticizing effect.
Primary Applications	Polyester resins for coatings, plasticizers, lubricants.[2][8]	Potentially in specialized polymers and lubricants requiring high flexibility.

Performance Comparison

Thermal Stability: Neopentyl glycol is known for its high thermal stability due to its compact, symmetrical structure.[6] The longer, more flexible butyl chains in **2,2-dibutylpropane-1,3-diol** may lead to a lower thermal decomposition temperature compared to NPG.

Hydrolytic Stability: Polyesters derived from neopentyl glycol exhibit excellent resistance to hydrolysis.[3][9] The increased steric hindrance and hydrophobicity provided by the butyl groups in **2,2-dibutylpropane-1,3-diol** are expected to result in even greater hydrolytic stability in derived polymers.

Viscosity: The larger molecular size and greater intermolecular forces of **2,2-dibutylpropane-1,3-diol** would likely result in it having a higher viscosity compared to neopentyl glycol in its molten state or in solution.

Reactivity: The primary hydroxyl groups in both diols are readily esterified.^[4] However, the bulky butyl groups in **2,2-dibutylpropane-1,3-diol** may introduce steric hindrance, potentially slowing down the reaction rate compared to neopentyl glycol.

Flexibility in Polymers: The longer butyl chains of **2,2-dibutylpropane-1,3-diol** are expected to impart greater flexibility and a more pronounced plasticizing effect to polymers compared to the methyl groups of neopentyl glycol.

Experimental Protocols

Detailed experimental methodologies for the characterization of diols and their derived polymers are crucial for accurate performance assessment. Standardized tests from organizations like ASTM and ISO are typically employed.

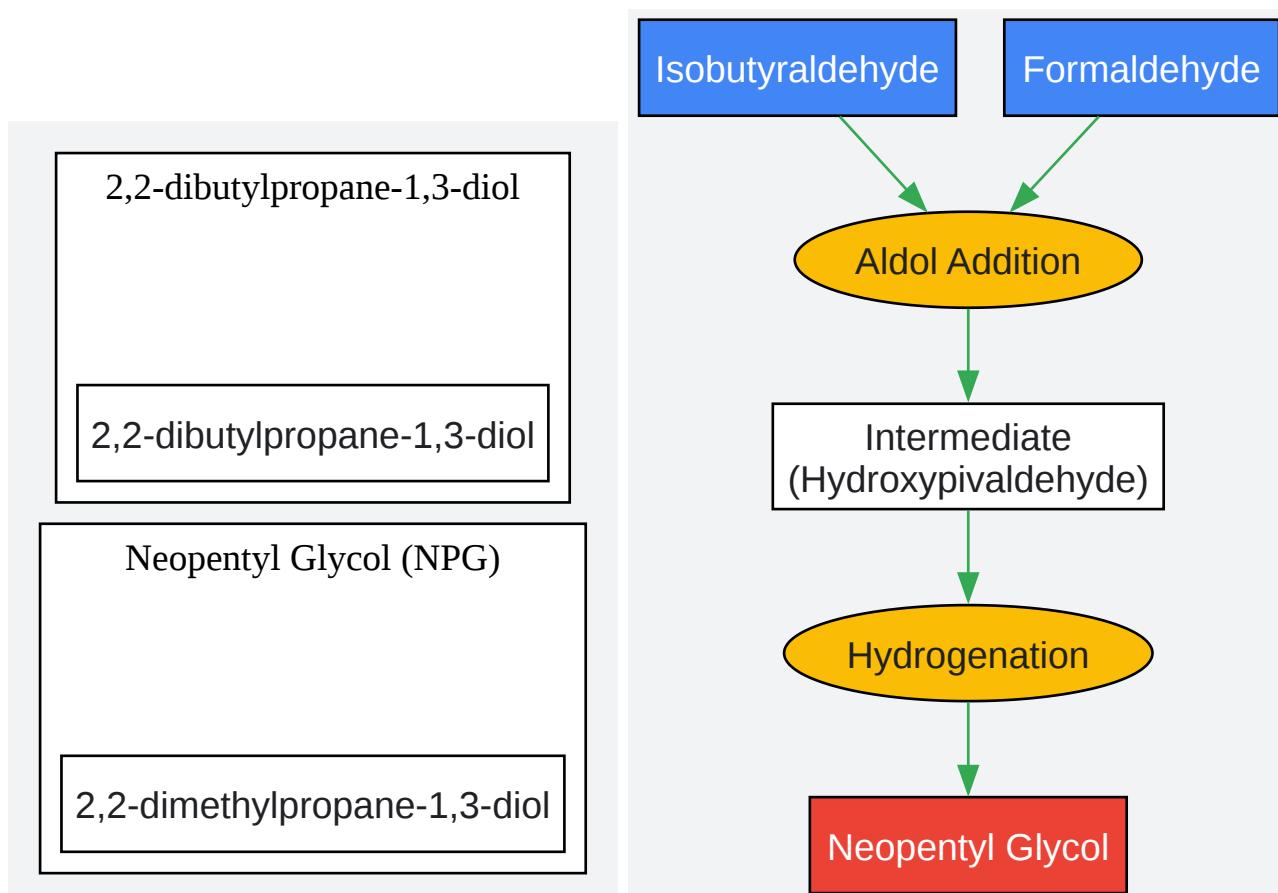
Determination of Melting and Boiling Points:

- Method: Differential Scanning Calorimetry (DSC) for melting point and a distillation apparatus for boiling point determination under controlled pressure.
- Protocol: For DSC, a small, weighed sample is heated at a constant rate in a controlled atmosphere. The melting point is identified as the peak of the endothermic transition. For boiling point, the substance is heated until it boils, and the temperature of the vapor is measured at a specific pressure.

Solubility Testing:

- Method: Visual assessment of dissolution in a given solvent at a specified temperature.
- Protocol: A known amount of the diol is added to a specific volume of the solvent (e.g., water) at a controlled temperature. The mixture is stirred, and the point at which no more solute dissolves is noted to determine the solubility.

Thermal Stability Analysis:


- Method: Thermogravimetric Analysis (TGA).
- Protocol: A sample of the diol is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is monitored as a function of temperature to determine the onset of thermal decomposition.

Hydrolysis Resistance of Derived Polyesters:

- Method: Accelerated hydrolysis testing.
- Protocol: A sample of the polyester is immersed in water or a specific aqueous solution at an elevated temperature (e.g., 90°C).[9] The degradation of the polymer is monitored over time by measuring changes in properties such as molecular weight (via gel permeation chromatography) or acid value.[3][9]

Visualizations

Below are diagrams illustrating the chemical structures and a typical synthesis pathway for these diols.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 2. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 3. gantrade.com [gantrade.com]
- 4. Factory Supply industrial standard Neopentyl glycol (2,2-Dimethyl-1,3-propanediol) 126-30-7 In Stock [finerchem.com]
- 5. 2,2-Dibutylpropane-1,3-diol | C11H24O2 | CID 4080430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [jiuanchemical.com](#) [jiuanchemical.com]
- 7. [chembk.com](#) [chembk.com]
- 8. [camachem.com](#) [camachem.com]
- 9. [gantrade.com](#) [gantrade.com]
- To cite this document: BenchChem. [A Comparative Guide: 2,2-dibutylpropane-1,3-diol vs. Neopentyl Glycol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588058#performance-of-2-2-dibutylpropane-1-3-diol-vs-neopentyl-glycol\]](https://www.benchchem.com/product/b1588058#performance-of-2-2-dibutylpropane-1-3-diol-vs-neopentyl-glycol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com